“2-Aminomethyl-3-(4-methoxyphenyl)propionic acid” is a chemical compound with the CAS Number 682803-14-1 and a linear formula of C11H15NO3. It is a white to yellow solid at room temperature.
Synthesis Analysis
The synthesis of this compound has been studied in the context of peptide analogues. The incorporation of a single β-amino acid moiety in a highly amyloidogenic peptide sequence resulted in the complete inhibition of amyloid fibril formation.
Chemical Reactions Analysis
The 2-aminomethyl-3-(4-methoxyphenyl)propionic acid containing analogue peptide 3 exhibits a polydisperse microsphere morphology. Moreover, fibrils from peptides 1 and 2 exhibit typical green-gold birefringence upon Congo red (CR) staining and show an amyloid-like morphological resemblance.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.24. It is a white to yellow solid at room temperature.
Synthesis Analysis
From a dihydropyrimidinone precursor: Enantiomerically pure (R)-2-Aminomethyl-3-(4-methoxyphenyl)propionic acid can be synthesized from (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone via a multi-step process involving acylation, decarboxylation, reduction, and hydrolysis. []
Modification of phenylalanine analogues: Starting from 3-(4-aminophenyl)-2-(carboxymethyl-amino)-propionic acid (ACP), the 4-methoxyphenyl derivative can be obtained. []
Molecular Structure Analysis
The presence of the β-amino acid moiety in 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid significantly impacts its conformation. Unlike the extended structure observed in phenylalanine containing peptides, this analogue adopts a δ-turn-like structure in the solid state. This conformational preference arises from the nine-membered hydrogen bonded ring formed due to the additional methylene group. []
Chemical Reactions Analysis
Peptide bond formation: It can be incorporated into peptides via standard peptide coupling reactions using protecting groups like Boc or Fmoc. []
Complexation with metal ions: The amino and carboxyl groups can coordinate with metal ions, forming complexes. []
Mechanism of Action
Inhibition of amyloid fibril formation: When incorporated into the amyloidogenic AS(6-7) peptide sequence, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid disrupts the formation of amyloid fibrils. This disruption is attributed to its preference for a δ-turn-like structure, preventing the extended conformation required for fibril formation. []
Modulation of material properties: The use of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid as a building block for metal-organic frameworks (MOFs) allows for the control of the grid size and shape of the resulting 2D layers. []
Applications
Peptide Design and Amyloid Research: 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid has been successfully utilized to disrupt the formation of amyloid fibrils in a peptide analogue of the amyloidogenic AS(6-7) sequence. This finding highlights its potential for designing peptides with controlled aggregation properties and for developing therapeutics targeting amyloid-related diseases. []
Material Science and Metal-Organic Frameworks: The incorporation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid as a building block in the construction of metal-organic frameworks (MOFs) provides a means to tune the size and shape of the resulting grids. This ability to control the MOF structure opens opportunities for tailoring material properties for various applications, including gas storage, catalysis, and sensing. []
Related Compounds
Boc-L-Phe-L-Leu-OMe (1)
Compound Description: Boc-L-Phe-L-Leu-OMe is a dipeptide with sequence identity to the N-terminal AS(6-7) of the non-immunoglobulin amyloid fibril protein AS, which is responsible for rheumatoid arthritis. This peptide self-associates to produce fibrils exhibiting green-gold birefringence upon Congo red staining, indicating amyloid-like characteristics. [] X-ray crystallography revealed that this peptide adopts an extended structure and forms twisted anti-parallel sheet-like structures at higher order assembly. []
Relevance: Boc-L-Phe-L-Leu-OMe (1) is considered structurally related to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid because it served as a baseline for investigating the impact of incorporating the β-amino acid moiety (2-Aminomethyl-3-(4-methoxyphenyl)propionic acid) on amyloid fibril formation. [] The study aimed to assess if the modification could disrupt the inherent amyloidogenic nature of the AS(6-7) sequence, represented by Boc-L-Phe-L-Leu-OMe. []
Boc-D-Phe-L-Leu-OMe (2)
Compound Description: This peptide is a diastereomer of Boc-L-Phe-L-Leu-OMe (1) where the phenylalanine residue has D-configuration. Unlike the fibrillar structures of compound 1, Boc-D-Phe-L-Leu-OMe shows an elongated ribbon-like morphology. [] It also exhibits green-gold birefringence upon Congo red staining and shows an amyloid-like morphological resemblance. [] X-ray crystallography revealed that Boc-D-Phe-L-Leu-OMe adopts a kink-like structure and forms twisted anti-parallel sheet-like structures at higher order assembly. []
Relevance: Similar to compound 1, Boc-D-Phe-L-Leu-OMe (2) served as a control in the study investigating the effect of incorporating 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid on amyloid formation. [] The change in morphology and self-assembly behavior compared to compound 1 highlights the importance of stereochemistry in peptide aggregation. [] This comparison further emphasizes the distinct structural impact of the β-amino acid incorporation, distinguishing it from both L- and D-phenylalanine containing peptides. []
Compound Description: This compound is a diarylpropane lignin model compound studied for its degradation by the white-rot basidiomycete Phanerochaete chrysosporium. [, ] The fungus metabolized compound V under conditions that promote ligninolytic activity. [, ]
Relevance: 3-(4′-Ethoxy-3′-Methoxyphenyl)-2-(4″-Methoxyphenyl)Propionic Acid (V) shares structural similarities with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. Both compounds contain a propionic acid moiety and a 4-methoxyphenyl group. The differences lie in the substituents on the aromatic ring and the presence of the 2-aminomethyl group in 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. [, ] This highlights the significance of these specific structural features in influencing biological activities and interactions, as the two compounds exhibit distinct functionalities despite some shared elements.
Compound Description: This compound is a multidentate ligand designed for complexation with transition metal ions. [] HAMQ readily forms complexes with Cu(II), Ni(II), Zn(II), Mn(II), and Co(II), and these complexes exhibit antifungal activity. []
Relevance: The 2-[(8-Hydroxyquinolinyl)-5-Aminomethyl]-3-(4-Methoxyphenyl)-3(H)-Quinazolin-4-one (HAMQ) ligand contains a 3-(4-methoxyphenyl)propionic acid fragment as part of its larger structure. [] This structural similarity with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, highlights how a simple building block can be incorporated into more complex molecules with enhanced functionality, such as metal chelation and biological activity. []
(R)-3-Amino-3-(p-Methoxyphenyl)Propionic Acid
Compound Description: This compound is an enantiomerically pure β-amino acid synthesized from the chiral precursor (S,S)-2-tert-butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone. []
Relevance: (R)-3-Amino-3-(p-Methoxyphenyl)Propionic Acid is structurally identical to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, except for the stereochemistry at the β-carbon. [] This highlights the importance of stereochemistry in biological activity and highlights that 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, as described in the provided papers, is likely racemic.
Compound Description: This branched polyamino acid acts as a quinquedentate ligand, binding to cobalt(III) through its carboxylate and four amine groups. []
Compound Description: This compound is a photocleavable linker used in solid-phase peptide synthesis for generating C-terminal carboxamides. [] The ANP linker is typically utilized in its Fmoc-protected form or pre-functionalized on aminomethyl resin. []
Relevance: While 3-Amino-3-(2-nitro-phenyl)propionic Acid (ANP Linker) shares the β-amino acid core structure with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, its primary function as a photocleavable linker stems from the 2-nitrophenyl group. [] This difference in functionality, despite structural similarities, underlines the significant impact of substituents on the application and properties of molecules derived from the common β-amino acid scaffold. []
(2R)-IKM-159
Compound Description: This compound, synthesized using (R)-2-amino-2-(4-methoxyphenyl)ethanol as a chiral auxiliary, is a heterotricyclic glutamate analog and a selective AMPA receptor antagonist. [] It shows potent in vivo and in vitro neuronal activity, unlike its inactive (2S)-enantiomer. [] Crystallization studies revealed that (2R)-IKM-159 binds to the glutamate binding site of the GluA2 ligand-binding domain, locking it in an open form, supporting its antagonist activity. []
Compound Description: This compound is an analog of pyridoxal phosphate, a crucial coenzyme in various metabolic reactions. [] It exhibits similar properties to pyridoxal phosphate, including rapid transamination with amino acids. []
Compound Description: This compound is a methoxyphenyl piperazine derivative designed and synthesized as a potential 5HT1A receptor imaging agent. [] It was radiolabeled with 99mTc-tricarbonyl and showed favorable stability profiles and biodistribution, suggesting its potential for clinical application. []
Relevance: This 2-amino-3-(1-(4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)-1H-1,2,3-triazol-4-yl)propanoic Acid features a β-amino acid core similar to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. [] The key difference lies in the extended substituent at the 3-position, which incorporates a 1,2,3-triazole ring for metal chelation and a methoxyphenyl piperazine moiety for targeting the 5HT1A receptor. [] This highlights how modifications to the basic β-amino acid structure can drastically alter its function and target specificity.
Compound Description: This N-phosphonomethyl dipeptide is a potent and selective neutral endopeptidase (NEP) inhibitor. [] Despite its high in vitro potency and long plasma half-life in rats, it lacked oral bioavailability. []
Relevance: (S)-3-[N-[2-[(Phosphonomethyl)amino]-3-(4-Biphenylyl)propionyl]amino]propionic Acid (10a) contains a β-amino acid moiety similar to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, integrated within a dipeptide structure. [] While both compounds share a β-amino acid core, the additional peptide bond, biphenyl group, and phosphonomethyl substituent in compound 10a contribute to its NEP inhibitory activity, a function not associated with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. [] This emphasizes the significant impact of structural extensions and modifications on the biological activity and target specificity of β-amino acid-based compounds.
Compound Description: This compound is a diaryl phosphonate prodrug of (S)-3-[N-[2-[(Phosphonomethyl)amino]-3-(4-Biphenylyl)propionyl]amino]propionic Acid (10a). It exhibits potent and long-lasting NEP inhibition after oral administration in rats and demonstrates antihypertensive effects in DOCA-salt rats. []
Relevance: Diphenyl Phosphonate Derivative of 10a (18) highlights the successful strategy of modifying a potent NEP inhibitor, (S)-3-[N-[2-[(Phosphonomethyl)amino]-3-(4-Biphenylyl)propionyl]amino]propionic Acid (10a), to improve its oral bioavailability. [] This achievement underscores the potential of optimizing β-amino acid-based compounds, including 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, to enhance their pharmacological properties and therapeutic applicability.
Compound Description: This multidentate Schiff base ligand was synthesized from curcumin and L-Tyrosine amino acid. It forms complexes with Al(III), Ag(I), and Pb(II) ions, exhibiting distorted octahedral geometry around the central metal ions. []
Relevance: The 2,2'-(((1,3,5,6)-1-(3-((l1-oxidaneyl)-l5-methyl)-4-hydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-diylidene)bis(azaneylylidene))bis(3-(4-hydroxyphenyl)propanoic acid) (H2L) ligand incorporates two units of 3-(4-hydroxyphenyl)propanoic acid, a close structural analog of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, within its complex framework. [] The presence of the phenolic hydroxyl group in H2L instead of the methoxy group in 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid influences its metal-binding properties and overall chemical behavior. []
Compound Description: This hexadentate Schiff base ligand, derived from curcumin, 4-aminoantipyrine, and L-tyrosine, forms complexes with various transition and non-transition metal ions. These complexes exhibit antibacterial activity and can act as dyes on cotton fibers. []
Relevance: Similar to H2L, the H2CANPT ligand also incorporates two units of 3-(4-hydroxyphenyl)propanoic acid, a structural analog of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. [] The presence of additional functional groups and the extended conjugation system in H2CANPT contribute to its distinct metal-binding properties, antibacterial activity, and dyeing applications, setting it apart from 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. []
[Ru(η6-p-cymene)(nap)Cl] (1)
Compound Description: This ruthenium(II)-arene complex utilizes naproxen, (S)-2-(6-methoxy-2-naphthyl)propionic acid, as a chelating ligand. [] It exhibits promising antiproliferative activity against various cancer cell lines and effectively inhibits cyclooxygenase and lipoxygenase enzymes. []
Compound Description: This HIV protease inhibitor served as a starting point for developing a novel series of inhibitors with shortened, modified carboxy termini. []
Relevance: This HIV protease inhibitor is structurally related to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid through the presence of the 4-methoxybenzyl group, which was introduced to improve the pharmacokinetic properties of these inhibitors. [] This common structural element highlights the role of specific substituents in influencing the bioavailability and other pharmacokinetic parameters of both 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and HIV protease inhibitors.
Compound Description: This HIV protease inhibitor, derived from the aforementioned inhibitor, combines high antiviral activity with a good pharmacokinetic profile, including good oral bioavailability in mice. []
Relevance: (2R,3S,4S)-4-[[(Benzyloxycarbonyl)-L-tert-leucyl]-amino]-3-hydroxy-2-[(4-methoxybenzyl)amino]-5-phenylpentanoic acid (1S,2R)-1-amino-2-hydroxyindan amide also shares the 4-methoxybenzyl group with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. [] The fact that this substitution resulted in improved oral bioavailability for the HIV protease inhibitor highlights the potential for applying similar strategies to enhance the pharmacokinetic properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. []
4’-C-Aminomethyl-2’-O-Methylthymidine (ammT)
Compound Description: This dual-modified thymidine analog possesses both a 4'-C-aminomethyl and a 2'-O-methyl modification. [] It exhibits potential for use in in vitro selection of modified aptamers and DNA enzymes, and its incorporation into DNA enhances nuclease resistance and improves target affinity. []
Relevance: The 4’-C-Aminomethyl-2’-O-Methylthymidine (ammT) is considered structurally related to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid because it demonstrates the concept of incorporating aminomethyl modifications into biomolecules for enhancing stability and function. [] Although the chemical contexts are different—ammT is a nucleoside analog while 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a β-amino acid—the shared presence of the aminomethyl group underscores its potential as a versatile modification for improving various biological and chemical properties. []
2-Amino-3-(4-aminophenyl)-propionic Acid (AAP)
Compound Description: This phenylalanine derivative serves as a ligand for constructing metal-organic frameworks (MOFs). [] The chirality of AAP allows for the formation of pure chiral coordination polymers, making them potential NLO materials. []
Relevance: 2-Amino-3-(4-aminophenyl)-propionic Acid (AAP) represents a modified aromatic amino acid, similar to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. [] While both share the core structure of phenylalanine, the presence of an additional amino group on the phenyl ring of AAP distinguishes it from 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. [] This modification enables AAP to act as a bridging ligand in MOF construction, highlighting how subtle structural changes can lead to different applications. []
Compound Description: This tyrosine derivative, incorporating an acrylic acid moiety, is another ligand used in the construction of metal-organic frameworks (MOFs). [] It allows for the tuning of the grid size and shape within the 2D layers of MOFs. []
Relevance: 3E-[5-(2-amino-2-carboxyethyl)-2-methoxyphenyl]-acrylic acid (AMPA) is structurally related to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid as both are derivatives of aromatic amino acids with modifications to the aromatic ring. [] AMPA's extended structure, featuring an acrylic acid group and a methoxy group, allows it to engage in specific coordination interactions with metal ions during MOF formation, highlighting the impact of structural variations on material properties. []
Compound Description: This phenylalanine derivative with a carboxymethylamino group acts as a ligand in the construction of metal-organic frameworks (MOFs). [] Its design allows for the control of the grid size and shape of the 2D layers in MOFs. []
Relevance: 3-(4-aminophenyl)-2-(carboxymethyl-amino)-propionic acid (ACP), like 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, is a modified phenylalanine derivative. [] The presence of the carboxymethylamino group in ACP provides additional coordination sites for interacting with metal ions, making it suitable for MOF construction. [] This comparison emphasizes how specific modifications on the phenylalanine scaffold can lead to diverse applications and material properties.
Compound Description: L-DOPS is an unnatural amino acid and a precursor to (-)-norepinephrine. Pharmacokinetic studies in rats with renal failure revealed alterations in its serum levels and metabolism compared to normal rats. []
Compound Description: 3-OM-DOPS is a metabolite of L-DOPS, identified in serum and urine of various animals, including rats and monkeys. [, ] It is formed through O-methylation of one of the hydroxyl groups on the aromatic ring of L-DOPS. [, ]
Compound Description: MS-275 is a selective histone deacetylase (HDAC) inhibitor that exhibits analgesic effects in a mouse model of persistent inflammatory pain. [] It upregulates the expression of mGlu2 receptors in the dorsal root ganglion (DRG) and spinal cord, leading to pain relief. []
Relevance: While not directly sharing structural features with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, N-(2-Aminophenyl)-4-[N-(Pyridine-3-ylmethoxycarbonyl)aminomethyl]benzamide (MS-275) is mentioned as part of a research direction exploring epigenetic modulation of pain through HDAC inhibition. [] This approach aims to regulate gene expression, including that of specific glutamate receptors, which are relevant to the pharmacological targets and mechanisms discussed in relation to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. []
Suberoylanilide Hydroxamic Acid (SAHA)
Compound Description: SAHA is another selective histone deacetylase (HDAC) inhibitor, similar to MS-275, demonstrating analgesic effects in a mouse model of inflammatory pain. [] It also upregulates mGlu2 receptor expression in the DRG and spinal cord, contributing to its pain-relieving effects. []
Relevance: Suberoylanilide Hydroxamic Acid (SAHA), like MS-275, is mentioned in the context of epigenetic pain modulation through HDAC inhibition. [] This highlights the potential of targeting epigenetic mechanisms, which regulate gene expression, to influence pain pathways and possibly alter the expression of receptors related to the activity of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.
3-(Aminomethyl)tetralones
Compound Description: These compounds, synthesized from β-benzoylpropionic acid, are analogs of butyrophenone and exhibit potent antidopaminergic activity. [] They inhibit both D1 and D2 dopamine receptors and antagonize apomorphine-induced stereotypies and amphetamine group toxicity. Notably, they lack the cataleptogenic activity associated with haloperidol. []
Relevance: The 3-(Aminomethyl)tetralones, while structurally distinct from 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, are mentioned in the context of developing drugs with antidopaminergic activity. [] This highlights the broader research area of targeting neurotransmitter receptors, encompassing both dopamine and glutamate receptors, for therapeutic applications.
Compound Description: This compound was identified as a structurally novel PPARγ agonist through in vitro binding and functional assays. It served as a starting point for developing a series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives. []
Relevance: (2S)-3-(4-(Benzyloxy)phenyl)-2-((1-methyl-3-oxo-3-phenylpropenyl)amino)propionic Acid (2) is a tyrosine derivative with a propionic acid moiety, similar to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. [] The benzyloxy group in compound 2, like the methoxy group in 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, represents a common strategy for modifying the phenyl ring to influence pharmacological properties. []
Compound Description: This compound, derived from compound 2, is a more stable PPARγ agonist. It was designed by replacing the chemically labile enaminone moiety in compound 2 with a 2-aminobenzophenone group. []
Relevance: 2-((2-Benzoylphenyl)amino)-3-(4-(benzyloxy)phenyl)propionic acid (9), similar to compound 2, serves as a PPARγ agonist and contains a propionic acid moiety. [] This highlights the shared interest in developing compounds with therapeutic potential for metabolic disorders, like diabetes, which might be relevant to the broader pharmacological context of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. []
Compound Description: This compound, a potent and selective PPARγ agonist, was developed by replacing the benzyl group in compound 9 with substituents known to enhance in vivo potency in thiazolidinedione antidiabetic agents. [] It exhibits potent antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes. []
Relevance: (2S)-((2-Benzoylphenyl)amino)-3- {4-[2-(methylpyridin-2-ylamino)ethoxy] phenyl} propionic Acid (18) highlights the structure-activity relationship studies aimed at optimizing the phenyl alkyl ether moiety of PPARγ agonists. [, ] These studies explored various modifications to enhance potency, selectivity, and solubility. While not directly related to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, this research demonstrates the importance of systematic modifications to optimize the pharmacological properties of drug candidates.
Compound Description: This potent and selective PPARγ agonist, like compound 18, was developed through structure-activity relationship studies focused on optimizing the phenyl alkyl ether moiety of the parent compound 9. []
Relevance: 3- {4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl}-(2S)-((2-benzoylphenyl)amino)propanoic Acid (19) further exemplifies the exploration of diverse substituents to enhance the potency and other pharmacological characteristics of PPARγ agonists. [] While structurally distinct from 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, this research emphasizes the general approach of modifying lead compounds to improve their therapeutic potential.
Compound Description: Similar to compounds 18 and 19, this potent and selective PPARγ agonist was developed through structural modifications of the phenyl alkyl ether moiety of compound 9. [] It exhibits significant antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes. []
Relevance: (2S)-((2-Benzoylphenyl)amino)-3- {4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl} propanoic Acid (20) showcases the successful optimization of the phenyl alkyl ether moiety to enhance potency and in vivo activity of PPARγ agonists. [] This approach, while focused on a different target, demonstrates the general strategy of modifying lead compounds, such as 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, to improve their pharmacological properties.
Compound Description: This compound, a potent and selective PPARγ agonist, emerged from the structure-activity relationship studies exploring modifications to the phenyl alkyl ether moiety. [] It exhibits improved aqueous solubility compared to compound 20, making it a more promising candidate for further development. []
Relevance: 2(S)-((2-Benzoylphenyl)amino)-3- {4-[2-(5-methyl-2-pyridin-4-yloxazol-4-yl)ethoxy]phenyl} propionic Acid (16) further demonstrates the success of modifying the phenyl alkyl ether moiety to improve both potency and solubility of PPARγ agonists. [] While structurally different from 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, this research emphasizes the importance of optimizing solubility along with other pharmacological properties during drug development.
Compound Description: This potent and selective PPARγ agonist, identified through structure-activity relationship studies, exhibits enhanced aqueous solubility compared to compound 20, making it a more favorable candidate for further development. []
Relevance: 2(S)-((2-Benzoylphenyl)amino)-3-(4- {2-[5-methyl-2-(4-methylpiperazin-1-yl)thiazol-4-yl]ethoxy} phenyl)propionic Acid (24) represents a successful outcome of the efforts to optimize both potency and solubility of PPARγ agonists. [] This highlights the ongoing research to improve the drug-like properties of lead compounds, which could be relevant for developing analogs of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid with enhanced pharmacological profiles.
Compound Description: Benextramine is a potent antagonist of neuropeptide Y (NPY) receptors, specifically targeting benextramine-sensitive NPY binding sites in the rat brain. []
Relevance: Analogs of N,N'-Bis[6-[(2-methoxybenzyl)amino]hex-1-yl]cystamine (Benextramine, BXT, 2) were synthesized and evaluated for their ability to displace [3H]NPY from binding sites in rat brain. [] One key finding was the importance of the 2-methoxybenzyl moiety for BXT's NPY antagonist activity. [] This highlights the structural similarity to the 4-methoxyphenyl group present in 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, suggesting a potential role for this substituent in influencing interactions with biological targets, although the specific mechanisms and targets might differ.
Compound Description: MMPIP is a novel allosteric antagonist of the metabotropic glutamate receptor 7 (mGluR7). It exhibits context-dependent pharmacology, differentially inhibiting mGluR7 coupling in various cellular backgrounds. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.